6-Bromo-2,4-dichloro-3-phenylquinoline

Kinase inhibition Halogen SAR Quinoline scaffold

6-Bromo-2,4-dichloro-3-phenylquinoline (CAS 1600562-81-9) is the definitive intermediate for teams developing RORγt inverse agonists and HCV NS3/4A protease inhibitors. Its C6-bromine enables Pd-catalyzed cross-coupling for nanomolar RORγt inverse agonists, while the orthogonal C2/C4-chlorines and pre-installed C3-phenyl ring support sequential displacement and macrocyclization. Substituting with generic dihaloquinolines forfeits regiochemical control, increases step count, and invalidates patent-protected routes. Bulk procurement of this single node reduces inventory complexity across phenyl-linked, alkyl-linked, and secondary alcohol quinolinyl programs. Choose expert-grade purity (≥98%) to ensure reproducible SAR and scalable process chemistry.

Molecular Formula C15H8BrCl2N
Molecular Weight 353.0 g/mol
Cat. No. B8600309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,4-dichloro-3-phenylquinoline
Molecular FormulaC15H8BrCl2N
Molecular Weight353.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C3=C(C=CC(=C3)Br)N=C2Cl)Cl
InChIInChI=1S/C15H8BrCl2N/c16-10-6-7-12-11(8-10)14(17)13(15(18)19-12)9-4-2-1-3-5-9/h1-8H
InChIKeyZWPYWYXTBOXFBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2,4-dichloro-3-phenylquinoline – A Strategic Heterocyclic Intermediate for RORγt Modulator and HCV Protease Inhibitor Programs


6-Bromo-2,4-dichloro-3-phenylquinoline (CAS 1600562-81-9) is a pentasubstituted quinoline bearing bromine at C6, chlorine at C2 and C4, and a phenyl group at C3 . This dense halogen-aryl functionalization pattern renders the scaffold a privileged intermediate for constructing drug-like modulators of the retinoic acid-related orphan receptor gamma t (RORγt) and for elaborating HCV NS3/4A protease inhibitors [1][2]. The compound is not itself a terminal bioactive agent, but its precisely positioned orthogonal leaving groups (Br and Cl) and the pre-installed C3-phenyl moiety enable sequential, site-selective cross-coupling and nucleophilic aromatic substitution that cannot be replicated by positional isomers or singly halogenated quinoline congeners.

6-Bromo-2,4-dichloro-3-phenylquinoline Procurement: Why a Generic Quinoline Intermediate Cannot Match This Specific Substitution Pattern


Substituting 6-Bromo-2,4-dichloro-3-phenylquinoline with a generic 2,4-dichloroquinoline or a regioisomeric bromo-quinoline introduces at least one fatal deficit in downstream synthetic utility. The C6-bromine serves as a uniquely reactive handle for Pd-catalyzed cross-coupling to install aryl, heteroaryl, or amino substituents required for RORγt inverse agonism [1], a strategy exhaustively validated in a structure–activity relationship (SAR) study where 6-substituent optimization delivered inverse agonists with nanomolar cellular potency [1]. Simultaneously, the C2- and C4-chlorine atoms remain available for orthogonal displacement chemistry needed to build macrocyclic HCV protease inhibitors [2]. A compound lacking either the C6-bromine, the C3-phenyl, or the double chlorine handle forces a complete redesign of the synthetic sequence, increases step count, and forfeits the regiochemical control inherent in the marketed and patent-protected routes.

6-Bromo-2,4-dichloro-3-phenylquinoline: Quantified Differentiation Versus Closest Analogs


Kinase Binding Selectivity: Bromine at C6 Outperforms Chlorine and Iodine by 3.5- to 4.1-Fold in GAK Binding Affinity

In a head-to-head competition binding assay conducted across a panel of quinoline-based ligands, the brominated congener (compound 11) demonstrated a GAK Kd of 1.9 nM, a 3.5-fold improvement over the chlorine analog (compound 10, Kd = 6.7 nM) and a 4.2-fold improvement over the iodine analog (compound 12, Kd = 7.9 nM) [1]. This rank order of halogen potency (Br > Cl ≈ I) is consistent with the electron-withdrawing and size complementarity requirements of the GAK ATP-binding pocket and directly informs the choice of the C6-bromo intermediate for constructing GAK-targeting probes.

Kinase inhibition Halogen SAR Quinoline scaffold

RORγt Inverse Agonist Potency: 6-Position Substitution on 2,4-Dichloro-3-phenylquinoline Core Drives Nanomolar Cellular Activity

A systematic SAR campaign on 6-substituted-2,4-dichloro-3-phenylquinolines demonstrated that elaborating the C6-bromine handle into tertiary alcohol or amide substituents yields potent, full RORγt inverse agonists with nanomolar EC50 values in a cell-based reporter assay [1]. The parent 2,4-dichloro-3-phenylquinoline scaffold lacking a C6-substituent is essentially inactive against RORγt, underscoring that the 6-bromo intermediate is the obligatory gateway to this entire bioactive chemotype. The X-ray co-crystal structures of two full inverse agonists confirmed a conserved hydrogen-bond interaction between the 6-position substituent and Glu379:NH of the RORγt ligand-binding domain [1].

RORγt inverse agonists IL-17 inhibition Autoimmune disease

Process Patent Protection: 2,4-Dichloro-6-bromo-3-arylquinoline Is the Explicit Substrate Scope for HCV Protease Inhibitor Intermediate Synthesis

Boehringer Ingelheim's patent US 8,633,320 explicitly claims methods for preparing bromo-substituted quinolines of formula (I), where R is defined as aryl, heteroaryl, alkyl, alkenyl, or alkynyl, and the quinoline core bears bromine at a defined position (e.g., C6) with chlorine substitution at C2 and C4 [1]. The exemplified syntheses use 2,4-dichloro-7-alkoxy quinoline as a starting material for bromination, and the resulting bromo-quinoline intermediates are incorporated into the P2 unit of linear and macrocyclic HCV NS3/4A protease inhibitors. Analogs lacking the specific bromo-chloro substitution pattern fall outside the optimized synthetic route and would require re-validation of the entire coupling sequence [1].

HCV NS3/4A protease Bromo-quinoline intermediate Synthetic route patent

Synthetic Convergence: The 6-Bromo-2,4-dichloro-3-phenylquinoline Scaffold Appears in Multiple RORγt Modulator Patent Families as a Common Intermediate

The 2,4-dichloro-3-phenylquinolin-6-yl substructure is a recurrent pharmacophoric element in multiple Janssen patent families claiming RORγt modulators, including phenyl-linked (US 9,309,222), alkyl-linked, and secondary alcohol quinolinyl series [1]. The 6-position is consistently elaborated into tertiary alcohol, oxazole, pyridine, and imidazole derivatives, all of which trace their synthetic origin to a 6-bromo precursor such as 6-bromo-2,4-dichloro-3-phenylquinoline. This across-series recurrence establishes the bromo intermediate as a strategic common synthetic node, not merely a single-project intermediate.

RORγt modulator patents Chemical intellectual property Quinoline SAR

6-Bromo-2,4-dichloro-3-phenylquinoline: High-Value Application Scenarios Stemming from the Evidence


RORγt Inverse Agonist Lead Optimization and Library Synthesis

Medicinal chemistry teams pursuing RORγt inverse agonists for autoimmune indications (psoriasis, rheumatoid arthritis, inflammatory bowel disease) can deploy 6-bromo-2,4-dichloro-3-phenylquinoline as the central intermediate for parallel library synthesis. The C6-bromine undergoes Suzuki-Miyaura or Buchwald-Hartwig coupling to install diverse aryl or amine substituents, directly generating the 6-substituted-2,4-dichloro-3-phenylquinoline chemotype that produced nanomolar cellular RORγt inverse agonists in the Barbay et al. SAR study [1]. This approach bypasses the need for late-stage halogenation of an inactive 2,4-dichloro-3-phenylquinoline core.

HCV Protease Inhibitor Process Chemistry and Scale-Up

Pharmaceutical process groups can utilize this compound as the P2 quinoline fragment precursor for linear and macrocyclic HCV NS3/4A protease inhibitors, following the synthetic methodology exemplified in the Boehringer Ingelheim process patent [2]. The combination of C6-bromine (for fragment elaboration) and C2/C4-chlorine (for sequential displacement) is specifically claimed in the patent's formula (I) scope, providing a validated industrial route that has supported clinical-stage candidate manufacturing.

Kinase Chemical Probe Development Targeting GAK and Related Kinases

Based on the quantitative kinase binding data demonstrating that the brominated quinoline scaffold achieves a GAK Kd of 1.9 nM—superior to both chloro (6.7 nM) and iodo (7.9 nM) analogs [3]—the 6-bromo intermediate is the compound of choice for synthesizing GAK-targeted chemical probes. Researchers can functionalize the C6 position while retaining the C2/C4-chlorine atoms for modulating pharmacokinetic properties, confident that the bromine substitution pattern is critical for achieving high-affinity GAK engagement.

Multi-Program Intermediate Stockpiling for Patent-Covered Quinoline Series

Organizations with active RORγt modulator programs can justify bulk procurement of 6-bromo-2,4-dichloro-3-phenylquinoline as a common synthetic node feeding into phenyl-linked, alkyl-linked, and secondary alcohol quinolinyl patent families [4]. The intermediate's recurring role across structurally distinct bioactive series reduces inventory complexity per SAR campaign and ensures that material is immediately available when new 6-substituted analogs are prioritized for synthesis.

Quote Request

Request a Quote for 6-Bromo-2,4-dichloro-3-phenylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.